![molecular formula C6H5BrN4 B037499 6-Bromoimidazo[1,2-a]pyrazin-8-amine CAS No. 117718-84-0](/img/structure/B37499.png)
6-Bromoimidazo[1,2-a]pyrazin-8-amine
Beschreibung
6-Bromoimidazo[1,2-a]pyrazin-8-amine is a compound belonging to the class of imidazo[1,2-a]pyrazines. This class of compounds has been studied for their potential in various applications due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of derivatives of imidazo[1,2-a]pyrazines often involves condensation reactions and can be facilitated by various reagents and conditions. For instance, the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides involves condensation of imidazo[1,2-a]pyrazine-2-carboxylic acid with aliphatic/aromatic amines using specific reagents under microwave irradiation conditions (Jyothi & Madhavi, 2019). Another approach involves multi-component condensation reactions for synthesizing pyrazolo[3,4-d]pyrimidine-6(7H)-thione derivatives (Safaei et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using various spectroscopic methods. For example, the structures of synthesized compounds in the imidazo[1,2-a]pyrazine class have been determined using IR, 1H and 13C NMR, and mass spectrometry. The molecular structure often features an aromatic system with nitrogen atoms incorporated into the ring, giving these compounds unique electronic and steric properties (Titi et al., 2020).
Chemical Reactions and Properties
Imidazo[1,2-a]pyrazines undergo various chemical reactions, including nucleophilic substitutions and cyclization, depending on the substituents present. These reactions can lead to a wide variety of derivatives with different biological and chemical properties (Cottam et al., 1984).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and crystal structure, are influenced by the specific substituents and the molecular structure. X-ray crystallography is often used to determine the crystal structure and understand the intermolecular interactions within these compounds (Adib et al., 2008).
Chemical Properties Analysis
The chemical properties of imidazo[1,2-a]pyrazines, such as reactivity, stability, and electronic properties, are closely linked to their molecular structure. The presence of nitrogen atoms and the aromatic system contributes to their unique chemical behavior, which can be exploited in various applications, including material science and pharmaceuticals (Dinsmore et al., 2000).
Eigenschaften
IUPAC Name |
6-bromoimidazo[1,2-a]pyrazin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVWNYGAZJHXFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C(C2=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151889 | |
Record name | Imidazo(1,2-a)pyrazin-8-amine, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoimidazo[1,2-a]pyrazin-8-amine | |
CAS RN |
117718-84-0 | |
Record name | Imidazo(1,2-a)pyrazin-8-amine, 6-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117718840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyrazin-8-amine, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.